molecular formula C22H32O4 B14719955 Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate CAS No. 10433-30-4

Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate

Cat. No.: B14719955
CAS No.: 10433-30-4
M. Wt: 360.5 g/mol
InChI Key: MJSIMZYYOHYHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(6,6-dimethyl-7-bicyclo[320]heptanyl) but-2-enedioate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate typically involves the reaction of 6,6-dimethylbicyclo[3.2.0]hept-2-en-6-one with but-2-enedioic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate is unique due to its specific ester functional groups and the arrangement of its bicyclic structure.

Properties

CAS No.

10433-30-4

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

bis(7,7-dimethyl-6-bicyclo[3.2.0]heptanyl) but-2-enedioate

InChI

InChI=1S/C22H32O4/c1-21(2)15-9-5-7-13(15)19(21)25-17(23)11-12-18(24)26-20-14-8-6-10-16(14)22(20,3)4/h11-16,19-20H,5-10H2,1-4H3

InChI Key

MJSIMZYYOHYHTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC2C1OC(=O)C=CC(=O)OC3C4CCCC4C3(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.